molecular formula C7H5ClF3N B2753238 6-Chloro-2-methyl-3-(trifluoromethyl)pyridine CAS No. 1023817-24-4

6-Chloro-2-methyl-3-(trifluoromethyl)pyridine

Cat. No.: B2753238
CAS No.: 1023817-24-4
M. Wt: 195.57
InChI Key: AARZNTDIFKFZDK-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-3-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It belongs to the pesticide nitropyridine group of compounds .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMPs) like this compound involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .


Molecular Structure Analysis

The molecular formula of this compound is C7H5ClF3N .


Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . The synthesis of pyridalyl, as is the case for other TFMPs, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 195.57 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

6-Chloro-2-methyl-3-(trifluoromethyl)pyridine serves as a precursor in the synthesis of diverse chemical compounds due to its unique structure, facilitating various organic reactions. One notable application includes its role in synthesizing 2,3-dichloro-5-trifluoromethyl pyridine, a compound widely utilized in creating pesticides. This synthesis process has been reviewed, highlighting the compound's significance in agricultural chemistry (Lu Xin-xin, 2006).

Additionally, its involvement in antimicrobial studies and DNA interaction has been investigated, where 2-chloro-6-(trifluoromethyl)pyridine's structural and spectroscopic properties were characterized, offering insights into its biological activity and potential medicinal applications (M. Evecen et al., 2017).

Advanced Material Science

In the realm of material science, this compound has facilitated the development of new materials. For instance, it has been used in synthesizing soluble polyimides with pyridine and fluorine, exhibiting excellent solubility and thermal stability. These polyimides have potential applications in high-performance polymers, showcasing the compound's utility in creating advanced materials (Shujiang Zhang et al., 2007).

Catalysis and Organic Reactions

This compound also plays a crucial role in catalysis and organic synthesis. For example, palladium(II) complexes with 2,6-bis((phenylseleno)methyl)pyridine, derived from reactions involving chloro and trifluoromethyl pyridines, have shown high catalytic activity for the Heck reaction, underscoring the compound's importance in facilitating efficient organic transformations (D. Das et al., 2009).

Luminescent Materials

Furthermore, the compound has contributed to the development of luminescent materials. Cadmium(II) complexes of bis(iminoalkyl)pyridine, which could include derivatives of this compound, exhibit luminescent properties at room temperature. These findings open up new avenues for using such compounds in creating luminescent materials with potential applications in sensing and imaging (Ruiqing Fan et al., 2004).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation .

Future Directions

Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

6-chloro-2-methyl-3-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c1-4-5(7(9,10)11)2-3-6(8)12-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARZNTDIFKFZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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